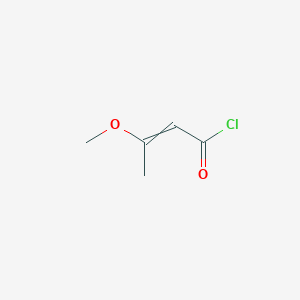

3-Methoxybut-2-enoyl chloride

Beschreibung

3-Methoxybut-2-enoyl chloride (C₅H₇ClO₂) is an unsaturated acyl chloride characterized by a methoxy group (-OCH₃) at the β-position of the α,β-unsaturated carbonyl system. This compound is primarily utilized in organic synthesis as an electrophilic reagent for introducing the 3-methoxybut-2-enoyl moiety into target molecules, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals. Its reactivity stems from the electron-withdrawing effect of the carbonyl and chloride groups, which enhances its susceptibility to nucleophilic attack.

Eigenschaften

IUPAC Name |

3-methoxybut-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-4(8-2)3-5(6)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEKCHLPVQJQQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712192 | |

| Record name | 3-Methoxybut-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95187-87-4 | |

| Record name | 3-Methoxybut-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methoxybut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-methoxybut-2-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride:

3-Methoxybut-2-enoic acid+SOCl2→3-Methoxybut-2-enoyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 3-methoxybut-2-enoyl chloride may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxybut-2-enoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.

Hydrolysis: In the presence of water, 3-methoxybut-2-enoyl chloride can hydrolyze to form 3-methoxybut-2-enoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Acid or base catalysts for specific reactions

Solvents: Organic solvents such as dichloromethane or tetrahydrofuran

Major Products

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Wissenschaftliche Forschungsanwendungen

3-Methoxybut-2-enoyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound can be used in the preparation of polymers and other advanced materials.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

Wirkmechanismus

The mechanism of action of 3-methoxybut-2-enoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The presence of the methoxy group can influence the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 3-methoxybut-2-enoyl chloride with structurally and functionally related acyl chlorides:

Key Findings :

Electronic Effects: The methoxy group in 3-methoxybut-2-enoyl chloride stabilizes the intermediate during nucleophilic substitution, reducing reactivity compared to unsubstituted but-2-enoyl chloride. This makes it suitable for controlled syntheses of heterocycles (e.g., oxazoloquinolines) .

Steric Influence: Compared to 4-methoxybut-2-enoyl chloride, the β-methoxy group in the 3-methoxy isomer imposes less steric hindrance, enabling broader application in ring-forming reactions.

Moisture Sensitivity: Unlike acryloyl chloride, 3-methoxybut-2-enoyl chloride’s stability under anhydrous conditions allows for its use in multi-step syntheses without rapid degradation.

Research Limitations and Gaps

- Data Availability: Limited experimental data on the thermodynamic properties (e.g., exact boiling points, solubility) of 3-methoxybut-2-enoyl chloride are publicly available. Most comparisons rely on computational estimates or analogies to similar compounds.

- Synthetic Scope: While highlights its role in oxazoloquinoline synthesis , applications in medicinal chemistry remain underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.